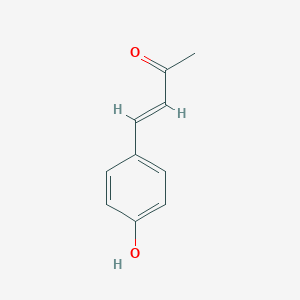![molecular formula C23H22ClN5O5S B051987 N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide CAS No. 121629-10-5](/img/structure/B51987.png)
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CC-122 and is a member of the class of drugs known as immunomodulatory drugs (IMiDs).
作用机制
The mechanism of action of CC-122 involves its binding to cereblon, which leads to the degradation of specific proteins involved in cell growth and survival. This results in the induction of apoptosis in cancer cells and the suppression of the immune system in autoimmune diseases.
生化和生理效应
CC-122 has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the suppression of the immune system in autoimmune diseases, and the inhibition of inflammatory responses. Additionally, CC-122 has been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of using CC-122 in lab experiments is its specificity for cereblon, which allows for the selective targeting of specific proteins involved in cell growth and survival. Additionally, CC-122 has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
One limitation of using CC-122 in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term effects of CC-122.
未来方向
There are several future directions for research involving CC-122, including:
1. Further exploration of its potential applications in cancer therapy, autoimmune diseases, and inflammatory disorders.
2. Development of more efficient synthesis methods to improve the yield and purity of CC-122.
3. Investigation of the potential side effects and long-term effects of CC-122.
4. Exploration of the potential use of CC-122 in combination with other drugs to improve its efficacy.
5. Investigation of the potential use of CC-122 in other scientific research areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, CC-122 is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully understand its potential benefits and limitations, as well as its potential side effects and long-term effects.
合成方法
The synthesis of CC-122 involves a multi-step process that includes the reaction of phthalic anhydride with 3-aminopropyltriethoxysilane to form the intermediate compound phthalimido-propyltriethoxysilane. This intermediate is then reacted with 4-chloro-3-methyl-1H-pyrazole-5-amine to form the desired product, CC-122.
科学研究应用
CC-122 has been shown to have potential applications in a variety of scientific research areas, including cancer therapy, autoimmune diseases, and inflammatory disorders. Research has shown that CC-122 can induce apoptosis in cancer cells by targeting the cereblon protein, which is involved in the regulation of cell growth and survival.
属性
CAS 编号 |
121629-10-5 |
|---|---|
产品名称 |
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide |
分子式 |
C23H22ClN5O5S |
分子量 |
516 g/mol |
IUPAC 名称 |
[[N-(4-chloro-5-methyl-1H-pyrazol-3-yl)-C-[1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbonimidoyl]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H22ClN5O5S/c1-13-8-10-16(11-9-13)35(32,33)34-28-20(25-21-19(24)15(3)26-27-21)14(2)12-29-22(30)17-6-4-5-7-18(17)23(29)31/h4-11,14H,12H2,1-3H3,(H2,25,26,27,28) |
InChI 键 |
XXRYKHYEYKLICF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=NC2=NNC(=C2Cl)C)C(C)CN3C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=NC2=NNC(=C2Cl)C)C(C)CN3C(=O)C4=CC=CC=C4C3=O |
同义词 |
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



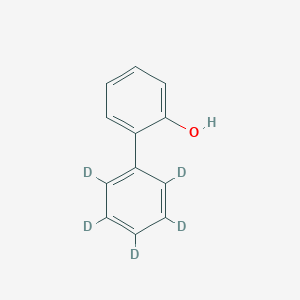

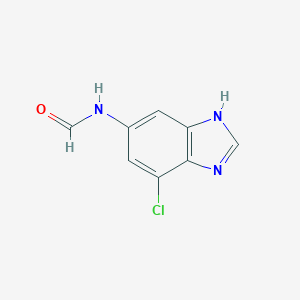
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)

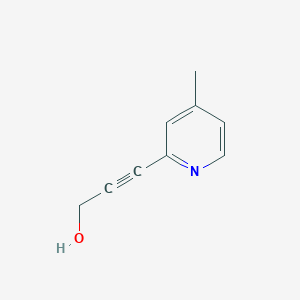

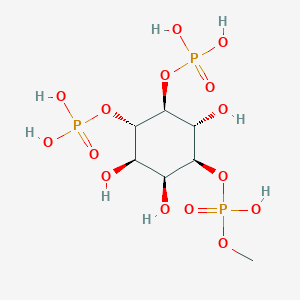
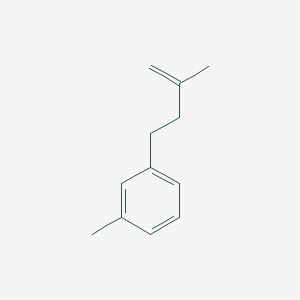
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
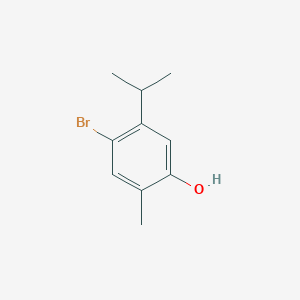
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
